7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature, solvent, and catalyst selection, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS Number: 1694977-50-8) is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and effects on various cellular pathways. This article reviews the biological activity of this compound based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇N₃ |
Molecular Weight | 191.27 g/mol |
CAS Number | 1694977-50-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine can act as inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in the regulation of cell growth and survival.
Case Study: PI3K Inhibition
A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives revealed that certain compounds exhibited potent inhibitory activity against PI3Kδ. The lead compound demonstrated an IC₅₀ value of 18 nM, indicating high potency and selectivity towards PI3Kδ compared to other isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415) . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Anticancer Activity
In Vitro Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of HeLa cells (cervical cancer) and L929 cells (normal fibroblasts), suggesting a selective action that spares normal cells while targeting cancerous ones .
Mechanistic Insights : The mechanism underlying its anticancer activity may involve the induction of apoptosis through mitochondrial pathways and the modulation of cell cycle regulators. The ability to act as a lipid droplet biomarker also highlights its potential in cancer diagnostics .
Antibacterial Activity
Research into the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives has indicated that they possess significant antibacterial activity against Gram-positive bacteria. In one study, new fused pyrazolo derivatives were synthesized and tested for their antibacterial efficacy . The findings suggest that modifications to the pyrazolo core can enhance antimicrobial potency.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize that modifications at specific positions on the pyrazolo ring can significantly influence biological activity. For instance, substituents at the C(5) position were found to alter the selectivity and potency against PI3K isoforms .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
7-cyclopropyl-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H17N3/c1-2-9-7-11-12-6-5-10(8-3-4-8)14(11)13-9/h7-8,10,12H,2-6H2,1H3 |
InChI Key |
UNSIXIKQRGBCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=C1)C3CC3 |
Origin of Product |
United States |
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